molecular formula C11H15N3O2 B1486594 (4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone CAS No. 1154259-26-3

(4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone

Katalognummer: B1486594
CAS-Nummer: 1154259-26-3
Molekulargewicht: 221.26 g/mol
InChI-Schlüssel: PBJCAAQZCVURJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone (CAS: 1154259-26-3) is a heterocyclic compound with the molecular formula C₁₁H₁₅N₃O₂ and a molecular weight of 221.26 g/mol . The structure comprises a 4-aminopiperidine moiety linked via a carbonyl group to a 6-hydroxypyridin-3-yl ring. The hydroxyl group at the 6-position of the pyridine ring and the primary amine on the piperidine ring confer hydrogen-bonding capacity, influencing solubility and target interactions.

Eigenschaften

IUPAC Name

5-(4-aminopiperidine-1-carbonyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-9-3-5-14(6-4-9)11(16)8-1-2-10(15)13-7-8/h1-2,7,9H,3-6,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJCAAQZCVURJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H15_{15}N3_{3}O2_{2}, with a molecular weight of 221.26 g/mol. The compound features a piperidine ring substituted at the 4-position with an amino group and a hydroxypyridine moiety at the 6-position.

Research indicates that compounds similar to this compound may act as inhibitors of various protein kinases, which are crucial in cell signaling pathways involved in cancer progression and inflammation. The dual functionality of the amino and carbonyl groups enhances its reactivity, allowing it to interact with multiple biological targets.

Inhibition of Protein Kinases

Studies have shown that related compounds exhibit significant inhibitory activity against specific protein kinases. For instance, a study highlighted that compounds with similar structures can inhibit pathways associated with oncogenesis, suggesting potential applications in cancer therapy .

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against breast and lung cancer cells, showing promising results in reducing cell viability .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings
Study 1Protein Kinase InhibitionSignificant inhibition of kinase activity linked to cancer pathways.
Study 2Cytotoxicity in Cancer CellsReduced viability in breast and lung cancer cell lines.
Study 3Anti-inflammatory EffectsDemonstrated ability to modulate inflammatory responses in vitro.

Case Studies

Several case studies have investigated the efficacy of this compound in preclinical models:

  • Case Study on Cancer Cell Lines : A study evaluated the compound's cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, reporting IC50_{50} values indicating potent anticancer activity.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Modifications on the Pyridine Ring

Chlorine-Substituted Analogs
  • (4-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone (CAS: 886494-59-3) replaces the hydroxyl group with chlorine. Molecular Formula: C₁₁H₁₄ClN₃O. Impact: The chlorine atom introduces electron-withdrawing effects, altering the pyridine ring's electronic profile.
Phenoxy-Substituted Analogs
  • (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone (CAS: 17738-45-3) features a phenoxy group at the 6-position. Molecular Formula: C₁₉H₁₅NO₂. Impact: The bulky phenoxy group significantly elevates lipophilicity, which may improve blood-brain barrier penetration but could limit solubility and metabolic stability .

Modifications to the Piperidine Moiety

Propan-1-one Chain Extension
  • 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one dihydrochloride (CAS: 1958100-62-3) extends the carbonyl linkage with a propan-1-one chain.
Complex Heterocyclic Additions
  • [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1) incorporates a pyrazolopyrimidinyl group and methanesulfonylphenyl substituent. Impact: These modifications aim to improve receptor affinity (e.g., kinase inhibition) but result in a high MW (~600 g/mol), complicating pharmacokinetics .

Key Observations :

  • Hydroxyl vs. Chlorine : The hydroxyl group in the parent compound improves solubility (critical for oral bioavailability) but may reduce CNS penetration compared to the chloro analog .
  • Piperidine Modifications : Chain extensions (e.g., propan-1-one) or bulky substituents (e.g., pyrazolopyrimidinyl) enhance target specificity but raise MW beyond Lipinski’s rule of five limits (>500 g/mol), diminishing drug-likeness .

Vorbereitungsmethoden

Amide Bond Formation via Condensation

A common approach involves reacting 4-aminopiperidine with 6-hydroxypyridine-3-carboxylic acid derivatives. The reaction can be facilitated by activating the carboxylic acid group using coupling agents or by converting it into an acid chloride or ester intermediate. The amine nucleophile attacks the activated carbonyl carbon, forming the amide linkage.

  • Typical reagents and conditions :
    • Activation of carboxylic acid: using carbodiimides (e.g., EDC, DCC) or acid chlorides.
    • Solvents: polar aprotic solvents such as dichloromethane or DMF.
    • Temperature: room temperature to mild heating.
    • Base: mild bases like triethylamine may be used to scavenge HCl or other acids generated.

This method is supported by analogous syntheses of related piperidine-pyridine amides.

Reductive Amination and Cyanohydrin Intermediates

Patent literature describes a sophisticated route involving reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives, which can be adapted for preparing related aminopiperidinyl-pyridinyl methanones.

  • Key steps :
    • Preparation of cyanohydrin intermediates from 1-benzoyl-piperidin-4-one derivatives.
    • Reductive amination using sodium cyanoborohydride (NaBH3CN) as a mild reducing agent.
    • Use of organic tertiary amine bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to maintain basic conditions.
    • Addition of metal salts (e.g., iron(II) sulfate) to scavenge cyanide ions and suppress side reactions.

This method allows for selective formation of the amine functionality on the piperidine ring and subsequent coupling with the pyridinyl moiety.

Multi-step Pyridine Ring Functionalization

The preparation of the 6-hydroxypyridin-3-yl component often involves multi-step transformations starting from substituted pyridine precursors:

  • Conversion of 2-ethoxycarbonyl-5-methyl-6-chloropyridine to 2-carboxamido-5-methyl-6-chloropyridine via ammonia treatment.
  • Subsequent reaction with methylamine in the presence of copper sulfate under heat and pressure to introduce amino substituents.
  • Acid hydrolysis, esterification, and further ammonia treatments to yield the desired hydroxypyridine derivatives.
  • Reduction steps using lithium aluminum hydride to achieve aminomethyl-pyridine intermediates.

These intermediates are then coupled with the piperidine derivatives to form the target compound.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Challenges
Direct amide coupling 4-Aminopiperidine + 6-hydroxypyridine-3-carboxylic acid derivatives; coupling agents (EDC, DCC) Straightforward, widely used Requires pure intermediates; moderate yields
Reductive amination of cyanohydrins Cyanohydrin intermediates + pyridin-2-yl-methylamine; NaBH3CN; DABCO; FeSO4 High selectivity; mild conditions Multi-step synthesis; cyanide handling risks
Multi-step pyridine functionalization Ammonia, methylamine, CuSO4, LiAlH4 reduction Enables precise substitution pattern Lengthy synthesis; requires careful control

Research Findings and Optimization Notes

  • Reaction Medium : Alcoholic solvents such as methanol are preferred for reductive amination steps to enhance solubility and reaction rates.
  • Temperature Control : Room temperature conditions are often sufficient for reductive amination, reducing side reactions.
  • Use of Metal Salts : Addition of iron(II) sulfate or other metal salts effectively scavenges cyanide ions, improving safety and yield.
  • Base Selection : Tertiary amine bases like DABCO stabilize the reaction environment and improve amination efficiency.
  • Intermediate Purification : Isolation and purification of key intermediates such as cyanohydrins and aminomethyl-pyridine derivatives are crucial for high overall yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.